3,6-Dibromo-2,4-dimethylpyridine
Overview
Description
3,6-Dibromo-2,4-dimethylpyridine is an organic heterocyclic compound with the chemical formula C8H8Br2N. It is a derivative of pyridine, characterized by the presence of two bromine atoms and two methyl groups attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dibromo-2,4-dimethylpyridine can be synthesized through several methods. One common approach involves the bromination of 2,4-dimethylpyridine using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically under reflux conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are commonly used
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The major products are biaryl compounds, which are valuable intermediates in organic synthesis
Scientific Research Applications
3,6-Dibromo-2,4-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,6-Dibromo-2,4-dimethylpyridine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through its bromine atoms. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Another brominated pyridine derivative, but with bromine atoms at different positions.
3,5-Dibromo-2,4-dimethylpyridine: Similar structure but with bromine atoms at different positions.
Uniqueness
3,6-Dibromo-2,4-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
3,6-dibromo-2,4-dimethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMYIOHTGICAKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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